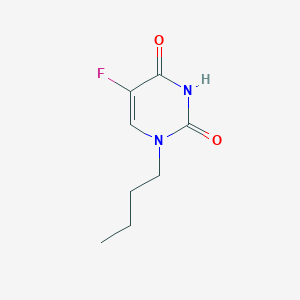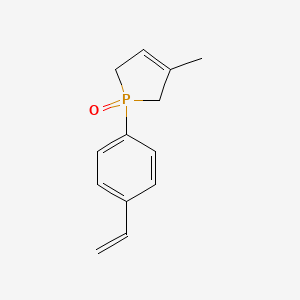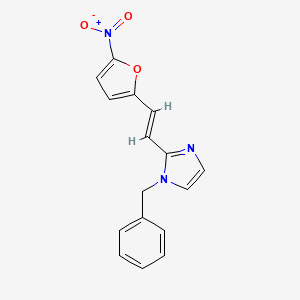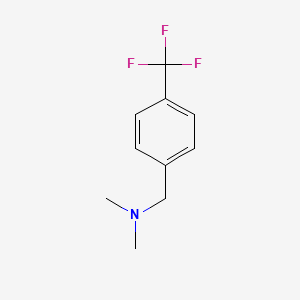
1-Butyl-5-fluorouracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-5-fluorouracil is a derivative of 5-fluorouracil, a well-known chemotherapeutic agent5-Fluorouracil itself is a pyrimidine analog used primarily in the treatment of various cancers .
Vorbereitungsmethoden
The synthesis of 1-Butyl-5-fluorouracil typically involves the alkylation of 5-fluorouracil. The reaction conditions often include the use of a suitable butylating agent, such as butyl bromide, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .
Industrial production methods for such compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
1-Butyl-5-fluorouracil can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: As a derivative of 5-fluorouracil, it may have potential as an anticancer agent, although its efficacy and safety would need thorough investigation.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes
Wirkmechanismus
The mechanism of action of 1-Butyl-5-fluorouracil is likely similar to that of 5-fluorouracil. It involves the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. By blocking this enzyme, the compound prevents the formation of thymidylate, a nucleotide necessary for DNA replication, leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-Butyl-5-fluorouracil can be compared with other fluorouracil derivatives such as:
Capecitabine: An oral prodrug of 5-fluorouracil used in cancer treatment.
Tegafur: Another prodrug of 5-fluorouracil, often used in combination with other agents.
5-Fluoro-2’-deoxyuridine: A nucleoside analog used in cancer therapy.
The uniqueness of this compound lies in its butyl group, which may confer different pharmacokinetic properties and potentially alter its biological activity compared to other fluorouracil derivatives .
Eigenschaften
CAS-Nummer |
69243-15-8 |
|---|---|
Molekularformel |
C8H11FN2O2 |
Molekulargewicht |
186.18 g/mol |
IUPAC-Name |
1-butyl-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11FN2O2/c1-2-3-4-11-5-6(9)7(12)10-8(11)13/h5H,2-4H2,1H3,(H,10,12,13) |
InChI-Schlüssel |
RCHKDVLSPJBSLU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C=C(C(=O)NC1=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde)](/img/structure/B14470328.png)
![6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid](/img/structure/B14470332.png)

![Di-tert-butyl[bis(methylperoxy)]silane](/img/structure/B14470337.png)




![5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine](/img/structure/B14470379.png)




